molecular formula C12H16N2O3 B14631975 Carbamic acid, (aminocarbonyl)(2,3-dimethylphenyl)-, ethyl ester CAS No. 55305-75-4

Carbamic acid, (aminocarbonyl)(2,3-dimethylphenyl)-, ethyl ester

Cat. No.: B14631975
CAS No.: 55305-75-4
M. Wt: 236.27 g/mol
InChI Key: IMULWFGAZXIYLS-UHFFFAOYSA-N
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Description

Carbamic acid, (aminocarbonyl)(2,3-dimethylphenyl)-, ethyl ester is a chemical compound with a complex structure It is an ester derivative of carbamic acid, featuring an aminocarbonyl group attached to a 2,3-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (aminocarbonyl)(2,3-dimethylphenyl)-, ethyl ester typically involves the reaction of 2,3-dimethylphenyl isocyanate with ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction can be represented as follows:

[ \text{2,3-Dimethylphenyl isocyanate} + \text{Ethanol} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (aminocarbonyl)(2,3-dimethylphenyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamates or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamates, while reduction may produce alcohols.

Scientific Research Applications

Carbamic acid, (aminocarbonyl)(2,3-dimethylphenyl)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of carbamic acid, (aminocarbonyl)(2,3-dimethylphenyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes, leading to altered cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (aminocarbonyl)(phenyl)-, ethyl ester
  • Carbamic acid, (aminocarbonyl)(methylphenyl)-, ethyl ester
  • Carbamic acid, (aminocarbonyl)(dimethylphenyl)-, methyl ester

Uniqueness

Carbamic acid, (aminocarbonyl)(2,3-dimethylphenyl)-, ethyl ester is unique due to the presence of the 2,3-dimethylphenyl group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

55305-75-4

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

ethyl N-carbamoyl-N-(2,3-dimethylphenyl)carbamate

InChI

InChI=1S/C12H16N2O3/c1-4-17-12(16)14(11(13)15)10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3,(H2,13,15)

InChI Key

IMULWFGAZXIYLS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C1=CC=CC(=C1C)C)C(=O)N

Origin of Product

United States

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